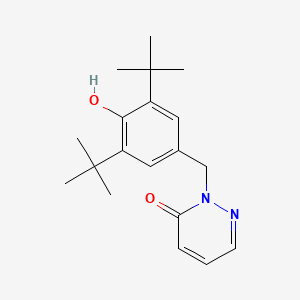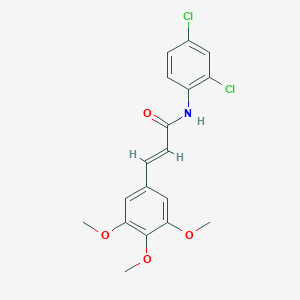
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 belongs to the family of Janus kinase (JAK) inhibitors, which are known to inhibit the activity of JAKs, a family of intracellular tyrosine kinases that play a critical role in cytokine signaling.
科学的研究の応用
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been widely used in scientific research to investigate the role of JAKs in various cellular processes, including cell proliferation, differentiation, and survival. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the activity of JAK2, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-3 (IL-3), erythropoietin (EPO), and thrombopoietin (TPO). N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to inhibit the activity of JAK3, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-2 (IL-2) and interleukin-4 (IL-4).
作用機序
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the phosphorylation of STAT3, a downstream signaling molecule that is activated by JAKs. STAT3 is known to play a critical role in cell proliferation, differentiation, and survival, and its activation has been implicated in the development of several types of cancer.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the growth of tumors in animal models of cancer.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied and its mechanism of action is well understood. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to be effective in inhibiting the activity of JAKs in vitro and in vivo.
However, N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to be cytotoxic at high concentrations, which can limit its use in some experimental systems.
将来の方向性
There are several future directions for the study of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to investigate the role of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in the regulation of the immune system. JAKs are known to play a critical role in the signaling of several cytokines that are involved in the regulation of the immune system, and N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the activity of JAKs. Another direction is to investigate the potential of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide as a therapeutic agent for the treatment of cancer. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the growth of tumors in animal models of cancer, and its ability to induce apoptosis in cancer cells makes it an attractive candidate for further study. Finally, the development of more selective JAK inhibitors that do not have off-target effects could help to overcome some of the limitations of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and other JAK inhibitors.
合成法
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a well-established method that involves the reaction of 2,4-dichloroaniline and 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. The purity of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVWNPNUDXKSY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

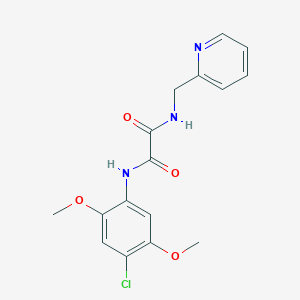
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
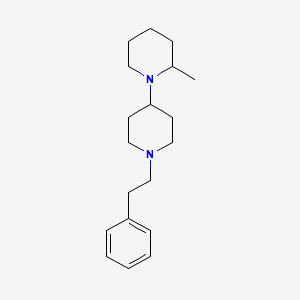

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
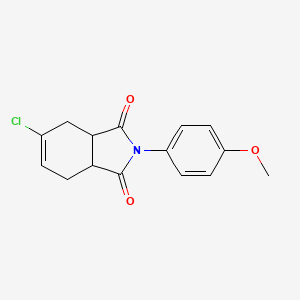
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
